1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylsulfonylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVIZDQFMOUMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678769 | |

| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939983-66-1 | |

| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a versatile building block in the design and development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery, offering insights into the rationale behind its use and practical considerations for its application.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, can be independently functionalized, allowing for the precise spatial orientation of pharmacophoric groups. This disubstituted nature is crucial for modulating interactions with biological targets.[3]

Furthermore, the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and oral bioavailability.[3] Its basic nature allows for the formation of salts, such as the dihydrochloride form, which can improve stability and handling characteristics. The introduction of a methylsulfonylpropyl side chain, as seen in the topic compound, can further refine these properties, with the sulfonyl group potentially increasing solubility and acting as a hydrogen bond acceptor.[4]

Chemical Identity and Physicochemical Properties

This compound is a salt of the parent compound, 1-(3-(Methylsulfonyl)propyl)piperazine. The dihydrochloride form enhances its stability and solubility in aqueous media, making it suitable for various experimental and formulation studies.

| Property | Value | Source |

| CAS Number | 939983-66-1 | [4] |

| Molecular Formula | C₈H₂₀Cl₂N₂O₂S | [4] |

| Molecular Weight | 279.23 g/mol | [4] |

| Canonical SMILES | CS(=O)(=O)CCCN1CCNCC1.Cl.Cl | [4] |

| Physical Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the free base, 1-(3-(Methylsulfonyl)propyl)piperazine, would be the N-alkylation of piperazine with a 3-halopropyl methyl sulfone. This is a common and effective method for creating monosubstituted piperazines.[5]

Experimental Protocol: A General Approach to N-Alkylation of Piperazine

-

Step 1: Preparation of the Alkylating Agent. 3-Chloropropyl methyl sulfone can be synthesized from 1-bromo-3-chloropropane and sodium methanesulfinate.

-

Step 2: N-Alkylation of Piperazine. An excess of piperazine is reacted with 3-chloropropyl methyl sulfone in a suitable solvent, such as acetonitrile or ethanol, often in the presence of a base like potassium carbonate to scavenge the generated acid. The use of a large excess of piperazine favors the formation of the mono-substituted product over the di-substituted byproduct.[6]

-

Step 3: Purification. The reaction mixture is worked up to remove the excess piperazine and any byproducts. Purification is typically achieved through column chromatography or distillation.

-

Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether, and treated with a solution of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the dihydrochloride salt. The resulting solid is then collected by filtration and dried.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methylsulfonyl group, the propyl chain, and the piperazine ring protons.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.

The following diagram illustrates a generalized workflow for the synthesis and characterization of monosubstituted piperazine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural components suggest its utility as a versatile intermediate in the development of novel therapeutics. The piperazine scaffold is a key component in drugs targeting a wide range of biological systems, including the central nervous system (CNS), and in agents with anticancer and antiviral properties.[7][8]

Potential as a Scaffold for CNS-Active Agents

Many CNS-active drugs incorporate a piperazine moiety.[8] The basic nitrogen of the piperazine can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain. The methylsulfonylpropyl side chain can influence the lipophilicity and polarity of the molecule, which are key factors in its ability to cross the blood-brain barrier.

Incorporation into Novel Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors used in oncology.[5] The flexibility in substituting both nitrogen atoms allows for the creation of molecules that can effectively bind to the ATP-binding pocket of various kinases.

Role in the Development of Antiviral Agents

Piperazine derivatives have shown promise as antiviral agents.[9] For instance, a compound containing a 3-(methylsulfonyl)propyl moiety attached to an indole scaffold has been identified as a potent fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10] This highlights the potential of the methylsulfonylpropyl group in conferring antiviral activity.

The following diagram illustrates the central role of the piperazine scaffold in connecting different pharmacophoric groups to target various therapeutic areas.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general safety measures for piperazine derivatives should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound represents a valuable building block for medicinal chemists and drug discovery professionals. Its combination of a privileged piperazine scaffold with a functionalized side chain offers a versatile platform for the synthesis of novel compounds with the potential to address a wide range of therapeutic targets. While further research is needed to fully elucidate its specific biological activities and pharmacological profile, the foundational principles of medicinal chemistry strongly suggest its utility in the ongoing quest for new and effective medicines. This guide provides a starting point for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.

References

- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 2. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 3. WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

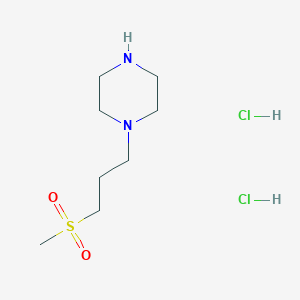

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride chemical structure

An In-Depth Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Foreword

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—modulating aqueous solubility, acting as a versatile synthetic handle, and providing a rigid conformational anchor—make it an invaluable tool for drug development professionals.[3][4] When combined with other pharmacologically relevant functional groups, such as the sulfone moiety, the resulting structures present compelling opportunities for novel molecular design. The sulfone group, a stable and strongly electron-withdrawing entity, is itself a key component in numerous therapeutics, often serving as a rigid linker or a hydrogen bond acceptor.[5][6]

This technical guide provides a comprehensive overview of this compound, a molecule that synergistically combines these two critical pharmacophores. As a bifunctional building block, it offers a reactive secondary amine on the piperazine ring for further derivatization and a chemically robust alkylsulfonyl chain. This document is intended for researchers, chemists, and drug development scientists, offering a deep dive into the compound's structure, a robust and logical synthetic pathway, detailed analytical protocols for characterization, and insights into its potential applications. The methodologies described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and high fidelity.

Physicochemical and Structural Properties

This compound is the stable, crystalline salt form of the parent free base. The dihydrochloride salt form enhances stability and aqueous solubility, making it more suitable for handling, formulation, and biological screening.[7]

Chemical Structure

The molecule consists of a piperazine ring N-alkylated with a 3-(methylsulfonyl)propyl group. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of the compound.

| Property | Value | Source |

| CAS Number | 939983-66-1 | [1][5] |

| Molecular Formula | C₈H₂₀Cl₂N₂O₂S | [1] |

| Molecular Weight | 279.23 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol (predicted) | N/A |

| SMILES | O=S(CCCN1CCNCC1)(C)=O.[H]Cl.[H]Cl | [8] |

Proposed Synthetic Pathway and Rationale

The synthesis of this compound is most logically achieved via a three-step sequence. This pathway is designed for efficiency, scalability, and control over product purity. The core logic is to first construct the C-S bond and the piperazine C-N bond via a stable thioether intermediate, followed by a robust oxidation to the desired sulfone, and concluding with the formation of the stable dihydrochloride salt.

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 1-(3-(Methylthio)propyl)piperazine (Thioether Intermediate)

Causality: The initial step involves a nucleophilic substitution (SN2) reaction. Piperazine, with its two secondary amine nitrogens, is a potent nucleophile. However, to favor mono-alkylation and prevent the formation of the N,N'-dialkylated byproduct, it is crucial to use a large excess of piperazine. This statistical control ensures that the electrophile, 3-chloropropyl methyl sulfide, is more likely to react with an un-substituted piperazine molecule than one that has already been alkylated.[9]

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: While stirring, add 3-chloropropyl methyl sulfide (1.0 equivalent) dropwise to the piperazine solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue, followed by extraction with an organic solvent like dichloromethane or ethyl acetate (3x).

-

The excess piperazine, being highly water-soluble, will remain in the aqueous phase.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioether intermediate as an oil. Purification can be achieved via column chromatography if necessary.

-

Step 2: Oxidation of Thioether to 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base)

Causality: The conversion of the thioether to a sulfone is a standard oxidation reaction.[10] The choice of oxidant is critical. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective choice, as it effectively oxidizes sulfides to sulfones under mild conditions. Using approximately 2.2 equivalents of m-CPBA ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone without significant side reactions. Dichloromethane is an excellent solvent as it is relatively inert and solubilizes both the substrate and the oxidant.

Protocol:

-

Setup: Dissolve the crude 1-(3-(methylthio)propyl)piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Oxidant Addition: Cool the solution to 0 °C. Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone free base.

-

Step 3: Formation of this compound

Causality: The final step is the conversion of the basic free base into its dihydrochloride salt. This is an acid-base reaction. The salt form is typically a stable, non-hygroscopic, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. Using a solution of HCl in a solvent like isopropanol or diethyl ether allows for the controlled precipitation of the salt, ensuring high purity.

Protocol:

-

Setup: Dissolve the crude sulfone free base from Step 2 in a minimal amount of isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper). A white precipitate should form immediately.

-

Crystallization: Continue stirring the suspension in the ice bath for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts (δ) and multiplicities for the target compound based on spectral data of analogous structures such as 1-acetylpiperazine and various alkyl sulfones.[11][12][13]

Predicted ¹H NMR (400 MHz, D₂O):

-

δ ~3.80-3.60 (m, 8H): Broad multiplet corresponding to the eight protons on the piperazine ring (C2, C3, C5, C6-H). The protonation of the nitrogens causes a significant downfield shift and often leads to complex, broadened signals.

-

δ ~3.55 (t, J ≈ 7.5 Hz, 2H): Triplet for the methylene protons adjacent to the piperazine nitrogen (C1'-H).

-

δ ~3.30 (t, J ≈ 7.5 Hz, 2H): Triplet for the methylene protons adjacent to the sulfonyl group (C3'-H).

-

δ ~3.15 (s, 3H): Sharp singlet for the methyl protons of the sulfonyl group (C1''-H).

-

δ ~2.30 (quint, J ≈ 7.5 Hz, 2H): Quintet (or multiplet) for the central methylene protons of the propyl chain (C2'-H).

Predicted ¹³C NMR (101 MHz, D₂O):

-

δ ~53.0: Methylene carbon adjacent to the sulfonyl group (C3').

-

δ ~51.5: Methylene carbon adjacent to the piperazine nitrogen (C1').

-

δ ~48.5: Piperazine ring carbons (C2, C3, C5, C6). Due to symmetry and protonation, these may appear as one or two distinct signals.

-

δ ~43.0: Methyl carbon of the sulfonyl group (C1'').

-

δ ~22.0: Central methylene carbon of the propyl chain (C2').

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected [M+H]⁺ for Free Base: For the free base (C₈H₁₈N₂O₂S), the expected exact mass for the protonated molecular ion [M+H]⁺ would be approximately m/z 207.12.

-

Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the C-N bond, leading to a prominent fragment corresponding to the protonated piperazine ring (m/z 87.09) and fragments related to the sulfonylpropyl side chain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of the final compound.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV wavelength is necessary).

-

Sample Preparation: Dissolve the compound in water or a water/acetonitrile mixture to a concentration of ~1 mg/mL.

-

Acceptance Criteria: Purity should be ≥95% by peak area normalization for typical research applications.

Safety, Handling, and Storage

4.1 Hazard Identification: While specific toxicological data for this compound is not available, its components suggest potential hazards. Piperazine dihydrochloride is known to be a skin and eye irritant and may cause respiratory tract irritation.[14] Organosulfur compounds should be handled with care.

-

Skin/Eye Contact: Causes irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15]

-

Inhalation: Dust or aerosols may irritate the respiratory system. Handle in a well-ventilated area or a fume hood.[2]

-

Ingestion: May be harmful if swallowed.

4.2 Handling:

-

Use standard laboratory PPE: lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid generating dust.

-

In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[16]

4.3 Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The dihydrochloride salt is expected to be hygroscopic; protect from moisture.

Potential Applications and Future Directions

This compound is a valuable building block for drug discovery programs. The secondary amine of the piperazine ring serves as a nucleophilic handle for diversification. It can be readily functionalized via reactions such as:

-

Reductive Amination: Reaction with aldehydes or ketones to introduce a wide array of substituents.

-

Amide Bond Formation: Acylation with acid chlorides or carboxylic acids.

-

SNAr Reactions: Coupling with activated aryl halides.

The presence of the alkyl sulfone moiety imparts polarity and hydrogen bond accepting capability, which can be crucial for modulating pharmacokinetic properties and target binding affinity. Given the prevalence of piperazine-sulfone combinations in bioactive molecules, this compound represents a readily available starting point for generating libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and ion channels.[17]

References

- 1. This compound | 939983-66-1 [sigmaaldrich.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-[(2-chlorophenyl)methyl]-N-{[4-(methylsulfonyl)phenyl]methyl}-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-2'-carboxamide | C27H29ClN2O4S2 | CID 155899157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 939983-66-1|this compound|BLD Pharm [bldpharm.com]

- 6. 939983-66-1 CAS MSDS (1-(3-METHANESULFONYLPROPYL)-PIPERAZINE 2HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 910572-80-4|1-(3-(Methylsulfonyl)propyl)piperazine|BLD Pharm [bldpharm.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1-Acetylpiperazine(13889-98-0) 13C NMR [m.chemicalbook.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Properties of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Abstract

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, guiding formulation development, and ensuring quality control. This technical guide provides an in-depth analysis of the key physicochemical attributes of this compound, structured from the perspective of a senior application scientist. It moves beyond a simple recitation of data to explain the scientific rationale behind the characterization workflow, offering detailed experimental protocols and contextual insights to empower researchers in their own investigations of novel piperazine analogs.

Introduction: The Significance of Physicochemical Characterization

In drug discovery and development, the journey from a synthesized molecule to a viable therapeutic agent is paved with rigorous analysis. The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to this process, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its stability and manufacturability.[1] Piperazine derivatives, a class of compounds known for their structural versatility and diverse pharmacological activities, are no exception.[2][3]

This guide focuses on this compound, a molecule featuring a core piperazine ring, a flexible propyl linker, and a polar methylsulfonyl group. The dihydrochloride salt form is typically chosen to enhance aqueous solubility and stability, common strategies for basic compounds like piperazines.[4][5] Understanding the interplay between these structural features and the resulting physical properties is critical. We will explore the identity, structure, physical and solution properties, and analytical characterization of this compound, providing both established data where available and robust, validated methodologies for its determination.

Identity and Structural Characterization

Establishing the unequivocal identity and structure of the compound is the first and most critical step in any characterization campaign. This involves determining its molecular formula, weight, and connectivity through a suite of spectroscopic techniques.

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 939983-66-1 | [6] |

| Molecular Formula | C₈H₁₈N₂O₂S · 2HCl | Inferred |

| Molecular Weight | 281.22 g/mol | Calculated |

Note: The molecular formula and weight are calculated based on the structure and the dihydrochloride salt form.

Spectroscopic Analysis Workflow

A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to confirm the molecular structure.

Expert Insight: While each technique provides a piece of the puzzle, it is their synergistic interpretation that provides incontrovertible structural proof. For instance, MS confirms the mass of the parent molecule, ¹H NMR confirms the proton environment and connectivity, and IR spectroscopy identifies key functional groups like the sulfonyl and amine salts.

Caption: Workflow for structural elucidation.

Experimental Protocols:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon framework. The presence of the propyl chain, piperazine ring protons, and methylsulfonyl group should be verified.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Identify the molecular ion peak [M+H]⁺ corresponding to the free base (mass ~209.12).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample using a KBr pellet or Attenuated Total Reflectance (ATR).

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks: S=O stretching for the sulfonyl group (~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and N-H stretching for the protonated amine salt (broad band ~2400-3000 cm⁻¹).[7][8]

-

Physical Properties

The solid-state properties of an API are crucial for handling, storage, and formulation into a final dosage form.

| Property | Anticipated Value / Method | Rationale & Significance |

| Appearance | White to off-white crystalline solid | A key identifier and a simple indicator of purity. |

| Melting Point | High, likely >250 °C (with decomposition) | Salts of organic molecules, like piperazine dihydrochloride (m.p. 318-320 °C), typically have high melting points due to strong ionic interactions in the crystal lattice.[9][10] A sharp melting range indicates high purity. |

| Hygroscopicity | Potentially hygroscopic | The tendency to absorb moisture from the air is a critical stability parameter.[][12] Hydrochloride salts can be hygroscopic, which can affect powder flow, chemical stability, and crystal form.[13] |

Hygroscopicity Determination

Expert Insight: Hygroscopicity is not a "yes/no" property but a spectrum.[] Quantifying the moisture uptake under controlled conditions is essential for risk assessment.[12] A compound's hygroscopic nature dictates the need for controlled humidity during manufacturing and the selection of appropriate packaging.[14]

Experimental Protocol (Gravimetric Sorption Analysis - GSA): This is a precise method for evaluating moisture sorption behavior.[14]

-

Place a pre-weighed sample (10-20 mg) into a dynamic vapor sorption (DVS) instrument.

-

Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable weight is achieved.

-

Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) at 25 °C.

-

Continuously monitor the sample's weight until equilibrium is reached at each RH step.

-

Decrease the RH in the same stepwise manner back to 0% to assess desorption and hysteresis.

-

Classify the hygroscopicity based on the percentage weight gain at a defined RH (e.g., 80% RH) according to pharmacopeial standards (e.g., European Pharmacopoeia).[15]

Solution Properties

The behavior of the compound in solution governs its absorption and bioavailability. For a salt of a weak base, solubility and pKa are inextricably linked.

| Property | Anticipated Value / Method | Rationale & Significance |

| Solubility | High in aqueous media, low in non-polar organic solvents | The dihydrochloride salt form is designed to maximize aqueous solubility.[4] The pH of the medium will have a profound effect on the solubility of an amine salt.[16] |

| pKa | Two values expected, ~5-6 and ~9-10 | Piperazine is a diprotic base with two pKa values.[9] These values determine the ionization state of the molecule at different physiological pHs (e.g., stomach vs. intestine), which directly impacts absorption and membrane permeability. |

pH-Dependent Solubility Profile

Expert Insight: Simply stating a single solubility value in water is insufficient for an ionizable compound. A full pH-solubility profile is necessary to predict its behavior in the gastrointestinal tract. For a dihydrochloride salt of a weak base, solubility is typically highest at low pH and decreases as the pH increases, eventually precipitating the free base.[16][17]

Experimental Protocol (Shake-Flask Method):

-

Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Add an excess amount of the compound to each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter the suspensions to remove undissolved solids.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Plot the logarithm of solubility against pH to generate the profile.

pKa Determination

Expert Insight: Potentiometric titration is a robust and widely used method for determining the pKa of amines.[18][19] The method relies on monitoring the change in pH of a solution of the compound as a titrant is added. The pKa values correspond to the pH at the half-equivalence points.

Experimental Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a known amount of the compound in deionized water.

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions on the titration curve.

Caption: Interrelationship of key physicochemical properties.

Analytical Characterization and Purity Assessment

A robust analytical method is required to determine the purity of the compound and quantify it in various matrices. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[20]

Expert Insight: The piperazine core lacks a strong UV chromophore, which can make detection challenging.[20] While the methylsulfonylphenyl group in some analogs provides UV absorbance, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity for trace-level analysis if needed.[21][22] However, for purity assessment of the bulk API, direct UV detection at a low wavelength (e.g., ~210 nm) is often sufficient.

Experimental Protocol (Reversed-Phase HPLC for Purity):

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[21]

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Procedure:

-

Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Inject the solution and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Conclusion

The physicochemical characterization of this compound is a foundational requirement for its advancement as a potential pharmaceutical candidate. This guide outlines a logical, science-driven approach to this process. By systematically determining properties such as identity, purity, melting point, hygroscopicity, pKa, and pH-dependent solubility, researchers can build a comprehensive data package. This knowledge is not merely academic; it provides critical, actionable insights that inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious product. The protocols and expert insights provided herein serve as a robust framework for the evaluation of this and other novel piperazine derivatives.

References

- BLD Pharm. This compound.

- Journal of Chemical and Pharmaceutical Research.

- BOC Sciences. Hygroscopicity Testing.

- BenchChem.

- BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.

- PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.

- Journal of Chemical and Pharmaceutical Research.

- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- ResearchGate.

- United Nations Office on Drugs and Crime.

- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- DTIC.

- ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81.

- Asian Journal of Pharmaceutics.

- J-Stage. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions.

- International Journal of Pharmaceutical Sciences and Research.

- Pharmaceutical Technology. Salt Selection in Drug Development.

- PubMed.

- ResearchGate. (PDF)

- ACS Publications.

- JOCPR.

- ResearchGate. Dissociation Constant (pKa)

- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- DOI.org. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.

- CD Formulation.

- PubChem. Piperazine Dihydrochloride.

- PubChem. 1-(Methylsulfonyl)piperazine.

- PubChem. Piperazine, hydrochloride (1:?).

- Chem-Impex. 1-(Methylsulfonyl)Piperazine Hydrochloride.

- Glentham. 1-(Methylsulfonyl)piperazine hydrochloride, min 97%, 1 gram.

- ChemUniverse. Request A Quote.

- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- ChemBK. 1-(METHYLSULFONYL)PIPERAZINE.

- MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.

- Allbio pharm Co., Ltd. 1-(3-(METHYLSULFONYL)PHENYL)PIPERAZINE.

- PubChem. 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 939983-66-1|this compound|BLD Pharm [bldpharm.com]

- 7. ijpsr.com [ijpsr.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmainfo.in [pharmainfo.in]

- 13. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 14. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. jocpr.com [jocpr.com]

- 22. jocpr.com [jocpr.com]

The Strategic Intermediate: A Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Potential

In the landscape of modern drug discovery, the path from a promising chemical scaffold to a clinically effective therapeutic is often paved with meticulously designed intermediate molecules. 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride emerges not as a final drug product itself, but as a strategic building block, embodying the convergence of two moieties of high interest in medicinal chemistry: the versatile piperazine ring and the modulating methylsulfonyl group. This technical guide delves into the discovery context, synthetic pathways, and the physicochemical rationale behind the use of this compound in the synthesis of complex, biologically active agents. While a specific, documented "discovery" of this intermediate is not prominent in the literature, its history is intrinsically linked to the development of larger therapeutic molecules where it serves as a crucial component.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a vast array of drugs targeting the central nervous system (CNS).[1][2][3][4] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to serve as a versatile linker to various pharmacophores.[5] Piperazine derivatives have shown significant promise as antipsychotic, antidepressant, and anxiolytic agents, often by modulating dopamine and serotonin receptors.[1][6][7]

The methylsulfonyl group, on the other hand, is often incorporated into drug candidates to fine-tune their properties.[8] It can enhance solubility, act as a bioisostere for other functional groups, and improve metabolic stability, thereby prolonging the half-life of a drug.[9] The combination of these two structural features in this compound creates a bifunctional building block with significant potential for the synthesis of novel therapeutics.

The Rationale for Design and Emergence in Drug Discovery

The logical impetus for the synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine stems from the desire to create novel ligands for biological targets, particularly in the realm of CNS disorders and antiviral therapies. The propyl linker provides a flexible spacer between the piperazine core and the methylsulfonyl group, allowing for optimal interaction with target proteins.

A notable example of the incorporation of the "3-(methylsulfonyl)propyl" moiety is found in the development of JNJ-53718678, a potent, orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10][11] In this complex molecule, the 3-(methylsulfonyl)propyl group is attached to an indole ring, highlighting its role in achieving high antiviral potency.[10] The presence of this specific substructure in a clinical candidate underscores the value of 1-(3-(Methylsulfonyl)propyl)piperazine as a precursor for introducing this functional group into a larger molecular framework.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the N-alkylation of piperazines.[5] A common and efficient strategy involves the nucleophilic substitution reaction between piperazine and a suitable alkylating agent bearing the methylsulfonylpropyl group.

Proposed Synthetic Protocol:

A plausible and scalable synthesis is outlined below:

Step 1: Preparation of the Alkylating Agent: 3-(Methylsulfonyl)propyl Methanesulfonate

-

Starting Material: 3-(Methylthio)propan-1-ol.

-

Oxidation: The thioether is first oxidized to the corresponding sulfone. This can be achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Sulfonylation: The resulting 3-(methylsulfonyl)propan-1-ol is then converted to a good leaving group, such as a mesylate. This is accomplished by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, for example, triethylamine or pyridine, in an aprotic solvent like DCM. The reaction is usually carried out at 0 °C and then allowed to warm to room temperature.

Step 2: N-Alkylation of Piperazine

-

Reaction Setup: An excess of piperazine (to favor mono-alkylation) is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: The 3-(methylsulfonyl)propyl methanesulfonate, dissolved in the same solvent, is added dropwise to the piperazine solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, 1-(3-(methylsulfonyl)propyl)piperazine, is purified by column chromatography on silica gel.

Step 3: Formation of the Dihydrochloride Salt

-

Salt Formation: The purified free base, 1-(3-(methylsulfonyl)propyl)piperazine, is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

Isolation: The dihydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Visualization of the Synthetic Workflow:

Physicochemical Properties and Their Implications in Drug Design

The structural components of this compound each contribute to its utility as a synthetic intermediate.

| Property | Contribution of Structural Moiety | Implication in Drug Design |

| Basicity | The two nitrogen atoms of the piperazine ring are basic. | Allows for the formation of salts (like the dihydrochloride), which generally improves solubility and stability. The un-substituted nitrogen provides a reactive site for further chemical modification. |

| Polarity & Solubility | The methylsulfonyl group is highly polar and can act as a hydrogen bond acceptor. | Enhances the aqueous solubility of the final molecule, which is often a desirable property for oral bioavailability. |

| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation. | Can be used to block sites of metabolism on a molecule, potentially increasing its in vivo half-life. |

| Conformational Flexibility | The propyl linker provides flexibility, allowing the attached pharmacophores to adopt various spatial orientations. | Can be crucial for optimizing the binding affinity of a drug to its target receptor or enzyme. |

Application in Advanced Drug Synthesis

The primary value of this compound lies in its role as a versatile intermediate for introducing the methylsulfonylpropylpiperazine moiety into more complex molecules. The free secondary amine of the piperazine ring can readily participate in a variety of coupling reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Nucleophilic aromatic substitution: Reaction with activated aryl halides.

-

Buchwald-Hartwig amination: Palladium-catalyzed coupling with aryl halides or triflates.

This versatility allows for the efficient construction of large and diverse chemical libraries for high-throughput screening.

Logical Relationship in Drug Synthesis:

Conclusion

This compound represents a thoughtfully designed chemical intermediate that leverages the beneficial properties of both the piperazine scaffold and the methylsulfonyl group. While its own "discovery" is not a singular event, its emergence is a testament to the rational design principles employed in modern medicinal chemistry. Its utility as a building block for creating novel and complex molecules, such as potent antiviral agents, solidifies its importance for researchers and scientists in the field of drug development. The synthetic accessibility and the desirable physicochemical properties it imparts make it a valuable tool in the ongoing quest for new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 4. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]

- 5. mdpi.com [mdpi.com]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Therapeutic Targets for Sulfonylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonylpiperazine Scaffold

The sulfonylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, prized for its synthetic tractability and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This versatile structural motif, characterized by a piperazine ring linked to a sulfonyl group, serves as a cornerstone for a diverse array of biologically active molecules.[3] The inherent chemical stability and the capacity for precise structural modifications allow for the fine-tuning of potency, selectivity, and metabolic profiles, making it a recurring feature in compounds targeting a wide spectrum of diseases.[1][2] Sulfonylpiperazine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, neurobiology, and infectious diseases, by engaging with a variety of molecular targets such as enzymes, G-protein coupled receptors (GPCRs), and other critical cellular proteins.[1][3] This guide will illuminate the most promising therapeutic targets for this compound class, supported by quantitative data, mechanistic insights, and detailed experimental workflows.

I. Key Therapeutic Target Classes and Associated Signaling Pathways

The therapeutic potential of sulfonylpiperazine compounds stems from their ability to modulate the activity of several key classes of proteins. This section will explore the most prominent of these target classes, detailing the relevant signaling pathways and providing examples of sulfonylpiperazine-based modulators.

Protein Kinases: Precision Targeting of Cellular Signaling Cascades

Protein kinases, which regulate a vast number of cellular processes, are a major focus for the development of targeted therapies, particularly in oncology.[4][5] The sulfonylpiperazine scaffold has been successfully incorporated into inhibitors of several important kinase families.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several sulfonylpiperazine derivatives have been investigated as inhibitors of key kinases within this pathway. For instance, some arylsulfonylquinoxalines have been shown to inhibit Akt phosphorylation.[8] A notable example is Omipalisib (GSK2126458), a pyridinyl-benzenesulfonamide derivative that potently inhibits both PI3K and mTOR.[8]

Below is a diagram illustrating the points of intervention for inhibitors within the PI3K/Akt/mTOR pathway.

Caption: Overview of the MAPK/ERK signaling pathway.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to signaling by numerous cytokines and growth factors, playing a key role in immunity and inflammation. [9][10]Inhibitors of this pathway have shown therapeutic benefit in autoimmune diseases and some cancers. [5][10]While specific sulfonylpiperazine inhibitors of JAKs are emerging, this remains an area of active investigation. For example, SAR-20347 is an inhibitor of TYK2, JAK1, JAK2, and JAK3 with IC50s of 0.6, 23, 26, and 41 nM, respectively. [4] The JAK/STAT signaling pathway is depicted below.

Caption: The JAK/STAT signaling pathway.

Table 1: Representative Sulfonylpiperazine-based Kinase Inhibitors and their Potency

| Compound Class/Name | Target Kinase(s) | IC50/Ki | Reference |

| Arylsulfonylquinoxalines | Akt | Inhibition at 10µM | [8] |

| Omipalisib (GSK2126458) | PI3K/mTOR | PI3Kα: 0.019 nM, mTOR: 0.18 nM | [8] |

| Chalcone derivative | p38α MAPK | 0.1462 µM | [11] |

| SAR-20347 | TYK2, JAK1, JAK2, JAK3 | 0.6, 23, 26, 41 nM | [4] |

| NVP-BSK805 | JAK2 | 0.48 nM | [4] |

| Abrocitinib | JAK1, JAK2 | 29, 803 nM | [12] |

| PD0325901 | MEK | 0.33 nM | [13] |

| Trametinib | MEK1, MEK2 | ~2 nM | [14] |

G-Protein Coupled Receptors (GPCRs): Modulating Neurotransmission and Beyond

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. [15]Sulfonylpiperazine derivatives have been extensively explored as modulators of various GPCRs, particularly those in the central nervous system (CNS).

Dopamine receptors are implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. [16]Sulfonylpiperazine-based compounds have been developed as antagonists for several dopamine receptor subtypes. For example, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide is a selective dopamine D4 antagonist. [12] The signaling pathways downstream of D1-like and D2-like dopamine receptors are distinct. D1-like receptors (D1 and D5) typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. [2][17]In contrast, D2-like receptors (D2, D3, and D4) couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. [17][18]

Caption: Dopamine receptor signaling pathways.

Adrenergic receptors, the targets of catecholamines like norepinephrine and epinephrine, are involved in regulating a plethora of physiological processes, including blood pressure, heart rate, and metabolic functions. [19]Arylpiperazine derivatives, a class that includes many sulfonylpiperazines, have shown significant affinity for α1-adrenergic receptors. [4][20] α1-adrenergic receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). [19]

Caption: α1-Adrenergic receptor signaling pathway.

Serotonin (5-HT) receptors are a diverse family of GPCRs that are targets for drugs used to treat depression, anxiety, and other psychiatric disorders. Arylpiperazine derivatives are well-known ligands for various 5-HT receptor subtypes. [7][21]For instance, certain coumarin derivatives bearing an arylpiperazinyl fragment exhibit high affinity for 5-HT1A receptors. [22]NAN-190, a 1-(2-methoxyphenyl)piperazine derivative, is a high-affinity 5-HT1A antagonist with a Ki of 0.6 nM. [5] Table 2: Binding Affinities of Representative Sulfonylpiperazine and Related Arylpiperazine Derivatives for GPCRs

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki) | Reference |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Dopamine D4 | Selective Antagonist | [12] |

| Substituted phenoxyalkylpiperazines | Dopamine D3 | Variable (nM range) | [23] |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-Adrenergic | 2.1 nM | [20] |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-Adrenergic | 2.4 nM | [20] |

| NAN-190 | 5-HT1A | 0.6 nM | [5] |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | [5] |

| Arylpiperazinyl coumarin derivative (6b) | 5-HT1A | < 1 nM (estimated) | [22] |

II. Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of bioactive small molecules are critical steps in drug discovery. This section outlines key experimental methodologies that are particularly relevant for characterizing the targets of sulfonylpiperazine compounds.

Target Deconvolution Strategies

Target deconvolution aims to identify the specific biomolecule(s) to which a compound binds to elicit its biological effect.

This powerful technique involves immobilizing a derivatized version of the sulfonylpiperazine compound onto a solid support to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate or tissue extract. The bound proteins are subsequently eluted and identified by mass spectrometry. [24][25] Workflow for Affinity Chromatography-Mass Spectrometry:

Caption: Workflow for target identification using AC-MS.

Step-by-Step Methodology for Affinity Chromatography-Mass Spectrometry:

-

Probe Synthesis: Synthesize an analog of the sulfonylpiperazine compound that incorporates a linker arm and a tag (e.g., biotin). The linker should be of sufficient length to minimize steric hindrance, and its attachment point should be at a position on the molecule that is not critical for target binding, as determined by structure-activity relationship (SAR) studies.

-

Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads to create the affinity matrix.

-

Lysate Preparation: Prepare a protein extract from cells or tissues of interest under conditions that preserve protein structure and function.

-

Affinity Pulldown: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound. Include a control incubation with beads that have been blocked with free biotin or that are coupled to an inactive analog of the compound to identify non-specific binders.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound to the matrix.

-

Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, increasing the salt concentration, or by competition with an excess of the free, non-immobilized sulfonylpiperazine compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and database searching. [25]

CETSA is a powerful method for verifying target engagement in a cellular context. [3][26]It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. [3][26]This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

Step-by-Step Methodology for CETSA:

-

Cell Treatment: Treat intact cells with the sulfonylpiperazine compound or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. [26]3. Lysis: Lyse the cells to release the intracellular proteins. This can be done by freeze-thaw cycles or by using a lysis buffer. [26][27]4. Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins. [27]5. Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or an immunoassay.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

In Vitro Assays for Quantifying Target Inhibition

Once a target has been identified and validated, it is essential to quantify the potency of the sulfonylpiperazine compound as an inhibitor.

For kinase targets, luminescent assays such as the Kinase-Glo® assay are widely used to determine the IC50 value of an inhibitor. [1][2][28]This assay measures the amount of ATP remaining after a kinase reaction; a more potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Step-by-Step Methodology for Kinase-Glo® Assay:

-

Kinase Reaction Setup: In a multiwell plate, set up kinase reactions containing the purified kinase, its substrate, and ATP at a concentration near the Km for the kinase.

-

Inhibitor Addition: Add a range of concentrations of the sulfonylpiperazine inhibitor to the kinase reactions. Include a no-inhibitor control (for 0% inhibition) and a no-kinase control (for 100% inhibition).

-

Incubation: Incubate the reaction plate at the optimal temperature for the kinase for a predetermined time, ensuring the reaction is in the linear range.

-

ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. [2]5. Luminescence Measurement: Measure the luminescence using a plate reader.

-

IC50 Determination: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [29]

III. Conclusion and Future Directions

The sulfonylpiperazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its chemical versatility has enabled the development of compounds that can potently and selectively modulate a wide range of therapeutically relevant targets, from protein kinases that drive cancer progression to GPCRs that regulate complex neurological functions. This guide has provided an in-depth overview of some of the most promising therapeutic targets for this compound class, the signaling pathways they modulate, and the experimental methodologies required for their rigorous investigation.

As our understanding of the molecular basis of disease continues to expand, so too will the opportunities for leveraging the unique properties of the sulfonylpiperazine scaffold. Future research in this area will likely focus on:

-

Expanding the Target Space: The application of advanced target deconvolution techniques will undoubtedly uncover novel and unexpected targets for sulfonylpiperazine compounds, opening up new therapeutic avenues.

-

Allosteric Modulation: The development of sulfonylpiperazine-based allosteric modulators for GPCRs and other protein classes offers the potential for greater selectivity and a more nuanced control of biological activity. [30][15][25]* Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will facilitate the rational design of next-generation sulfonylpiperazine derivatives with improved potency and selectivity.

-

Targeting Protein-Protein Interactions: The sulfonylpiperazine scaffold may also prove to be a valuable framework for the design of inhibitors of challenging protein-protein interactions that are implicated in disease.

IV. References

-

Vertex AI Search. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives.

-

OMICS International. (2023). Journal of Cellular and Molecular Pharmacology - An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives.

-

SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

-

Benchchem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.

-

QIAGEN GeneGlobe. (n.d.). Dopamine Receptor Signaling.

-

ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

-

Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Phenprocoumon Target Engagement.

-

Wikipedia. (n.d.). Dopamine receptor.

-

Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

-

PMC. (n.d.). The JAK-STAT pathway.

-

Wikipedia. (n.d.). Adrenergic receptor.

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.

-

PMC. (n.d.). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations.

-

Conduct Science. (2019). Affinity Chromatography Protocol.

-

ResearchGate. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait.

-

PMC. (2019). Small molecule target identification using photo-affinity chromatography.

-

RSC Publishing. (n.d.). Antibody purification via affinity membrane chromatography method utilizing nucleotide binding site targeting with a small molecule.

-

ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK...

-

PMC. (n.d.). Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis.

-

Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.

-

BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.

-

LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

-

Adooq Bioscience. (n.d.). JAK2.

-

PubMed. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.

-

AbMole BioScience. (n.d.). Kinase Inhibitors on MEK Signaling Pathways.

-

PubMed. (1996). (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist.

-

PubMed. (n.d.). Growth-inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma With or Without BRAF Mutations.

-

ResearchGate. (n.d.). MEK inhibitor IC50 measurements and residence time are influenced by...

-

edX. (n.d.). IC50 Determination.

-

NIH. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists.

-

MDPI. (2022). Allosteric Modulators of G Protein-Coupled Receptors.

-

Patsnap Synapse. (2024). What are MAPKs inhibitors and how do they work?

-

MDPI. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders.

-

PMC. (n.d.). Allosteric modulation of G protein-coupled receptor signaling.

-

PubMed. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives.

-

PubMed. (n.d.). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices.

-

PMC. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.

-

Wikipedia. (n.d.). Dopamine antagonist.

-

PubMed. (2001). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands.

Sources

- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 2. ebiotrade.com [ebiotrade.com]

- 3. scispace.com [scispace.com]

- 4. adooq.com [adooq.com]

- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. mdpi.com [mdpi.com]

- 16. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. promega.com [promega.com]

- 29. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Foreword: The Enduring Versatility of a Simple Heterocycle

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to bind to multiple, diverse biological targets, serving as a robust foundation for the development of a wide array of therapeutic agents. Among these, the simple six-membered heterocycle, piperazine, stands out for its remarkable versatility and profound impact on modern medicine.[1] Its presence in numerous FDA-approved drugs, spanning indications from oncology and virology to central nervous system disorders, is a testament to its favorable physicochemical and pharmacokinetic properties.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationship (SAR) of piperazine inhibitors. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between molecular structure and biological activity, offering field-proven insights into the strategic design and optimization of piperazine-based therapeutics. We will explore the nuanced roles of substituents at the key N1 and N4 positions, the impact of the piperazine core's conformation, and the experimental and computational workflows that underpin successful SAR studies.

The Piperazine Core: More Than Just a Linker

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This seemingly simple structure imparts a unique combination of properties that make it highly attractive for drug design.[1][2]

-

Physicochemical Properties : The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[1] The basicity of the nitrogen atoms (pKa values are typically around 5.35 and 9.73) allows for the formation of stable salts, which is advantageous for formulation.[3]

-

Structural Rigidity and Conformational Flexibility : The piperazine ring primarily adopts a chair conformation, providing a degree of structural rigidity that can be beneficial for target binding. However, it also possesses conformational flexibility, allowing it to adapt to the topology of various binding pockets.[2]

-

Synthetic Tractability : The nucleophilic nature of the secondary amines makes the piperazine scaffold readily amenable to chemical modification at both the N1 and N4 positions, facilitating the rapid generation of analog libraries for SAR exploration.[4]

The strategic incorporation of the piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often improving its overall drug-likeness.[1]

Decoding the Structure-Activity Relationship: The N1 and N4 Positions

The true power of the piperazine scaffold lies in the ability to fine-tune its biological activity through modifications at its two nitrogen atoms. The substituents at these positions dictate the pharmacodynamic properties of the molecule, including its potency, selectivity, and mechanism of action.

The N1-Substituent: The "Warhead" for Target Engagement

The substituent at the N1 position is often crucial for direct interaction with the biological target. In many piperazine inhibitors, the N1 position is decorated with an aryl or heteroaryl group, which can engage in various non-covalent interactions within the target's binding site.

-